beta-D-fructofuranose
Overview
Description
Beta-D-fructofuranose: is a monosaccharide and a ketose sugar, commonly known as fructose. It is one of the two isomeric forms of fructose, the other being alpha-D-fructofuranose. This compound is found naturally in many plants, where it is often bonded to glucose to form the disaccharide sucrose. It is a key component in the metabolism of carbohydrates and is known for its sweet taste, making it a common ingredient in many foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5 .
Industrial Production Methods: Industrially, this compound is produced from corn starch through a multi-step process. The starch is first converted to glucose using the enzyme alpha-amylase. The glucose is then isomerized to fructose using glucose isomerase. This process is carried out in large bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Beta-D-fructofuranose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form fructuronic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to form mannitol or sorbitol using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, forming esters or ethers. .
Major Products Formed:
Oxidation: Fructuronic acid
Reduction: Mannitol, Sorbitol
Substitution: Fructose esters, Fructose ethers
Scientific Research Applications
Chemistry: Beta-D-fructofuranose is used as a starting material in the synthesis of various chemicals and pharmaceuticals. It is also used in the study of carbohydrate chemistry and enzymology .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It is a key substrate in glycolysis and the pentose phosphate pathway .
Medicine: this compound is used in medical research to develop treatments for metabolic disorders such as diabetes and obesity. It is also used in the formulation of intravenous fluids and nutritional supplements .
Industry: In the food industry, this compound is used as a sweetener in various products, including soft drinks, candies, and baked goods. It is also used in the production of high-fructose corn syrup .
Mechanism of Action
Beta-D-fructofuranose exerts its effects primarily through its role in carbohydrate metabolism. It is phosphorylated by the enzyme fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and the pentose phosphate pathway, providing energy and metabolic intermediates for various cellular processes .
Comparison with Similar Compounds
Alpha-D-fructofuranose: Another isomer of fructose with a different anomeric configuration.
Glucose: An aldohexose sugar that is a key energy source for cells.
Sucrose: A disaccharide composed of glucose and fructose.
Mannitol: A sugar alcohol derived from fructose through reduction
Uniqueness: Beta-D-fructofuranose is unique in its sweet taste and its role in the metabolism of carbohydrates. Unlike glucose, which is an aldose, this compound is a ketose, giving it different chemical properties and reactivity. Its ability to form cyclic structures also distinguishes it from other sugars .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859011 | |
Record name | beta-D-Fructofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Fructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
778 mg/mL at 20 °C | |
Record name | D-Fructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-23-5, 53188-23-1, 57-48-7 | |
Record name | β-D-Fructofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-d-Fructofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-fructose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-D-Fructofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D.-FRUCTOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B986VTP17J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Fructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 122 °C | |
Record name | D-Fructose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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